N-[3-(butyrylamino)phenyl]-2-thiophenecarboxamide
Overview
Description
N-[3-(butyrylamino)phenyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.09324893 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Compounds similar to N-[3-(butyrylamino)phenyl]-2-thiophenecarboxamide have been synthesized and explored for their potential as antibiotics and antibacterials. For instance, Ahmed (2007) conducted a study focusing on the synthesis of heterocyclic compounds with thiophene-2-carboxamide, revealing their significant antibiotic and antibacterial activities against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Chemosensors
Thiophene derivatives have been used to develop colorimetric and fluorescent chemosensors. A study by Xu, Qian, and Cui (2005) described the synthesis of a fluorescent probe that senses Cu(II) ions specifically, demonstrating the potential of such compounds in environmental monitoring and analytical chemistry (Xu, Qian, & Cui, 2005).
Soil Chemistry and Agricultural Applications
Research has also delved into the degradation of urease inhibitors in soil, which is crucial for optimizing nitrogen fertilizer use. Engel, Towey, and Gravens (2015) studied the degradation of N-(n-butyl) thiophosphoric triamide (NBPT) and its effects on soil pH, offering insights into the environmental behavior of thiophene derivatives in agricultural settings (Engel, Towey, & Gravens, 2015).
Structural and Vibrational Studies
The structural properties of thiophene derivatives have been a subject of interest, as seen in the work of Saeed, Erben, and Bolte (2011), who synthesized and characterized a new thiourea derivative. Their study provides valuable information on the molecular conformation and vibrational properties, contributing to the understanding of these compounds' chemical behavior (Saeed, Erben, & Bolte, 2011).
Immunomodulatory Properties
The potential of thiophene derivatives in modulating immune responses has been explored. Axton et al. (1992) synthesized phenylheteroarylbutenamides and phenylbutenamides, including thiophene derivatives, displaying immunosuppressive activity. This research opens avenues for developing new therapeutic agents targeting immune-related disorders (Axton et al., 1992).
Properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-5-14(18)16-11-6-3-7-12(10-11)17-15(19)13-8-4-9-20-13/h3-4,6-10H,2,5H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVVEOYNMORMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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